

# practical applications of vinyl and carboxylate functionalized porphyrins in biomimetics

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**Compound Focus:** 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)

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## Application Note 1: CO<sub>2</sub>-to-CO Electrocatalytic Reduction

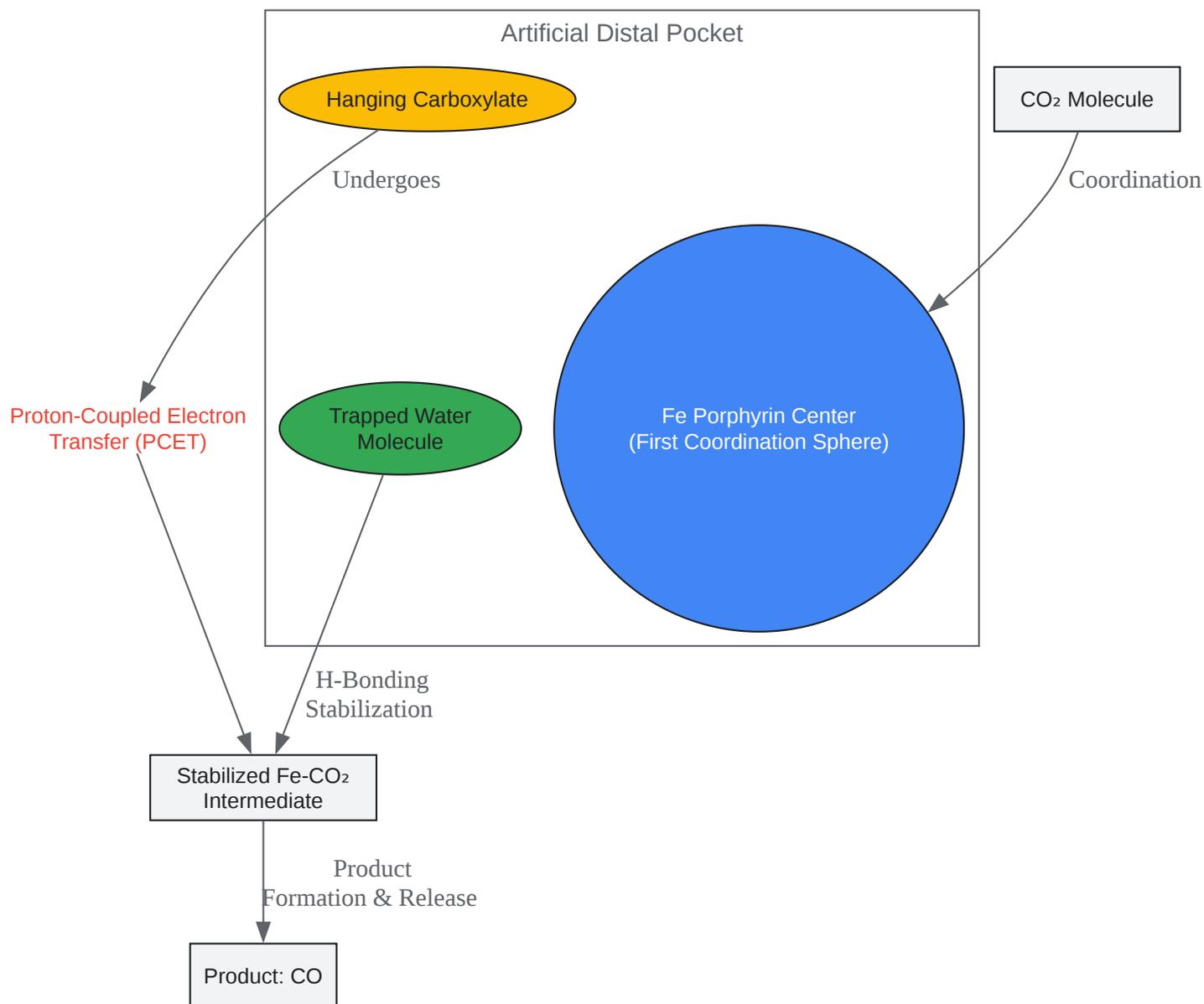
This protocol outlines the synthesis and testing of a strapped iron-porphyrin catalyst (**sc-Fe**) for biomimetic CO<sub>2</sub> reduction, where a hanging carboxylate group acts as a key component of the artificial distal pocket [1].

### Detailed Experimental Protocol

- **Synthesis of sc-Fe Catalyst**
  - **Key Step:** Adapt synthetic strategies for non-fluorinated analogs, incorporating perfluorinated aryl groups on the two unstrapped *meso* positions of the porphyrin macrocycle [1].
  - **Crystallization:** Grow single crystals of the final **sc-Fe** complex via slow evaporation of a saturated solution in an acetone/methanol/water solvent mixture [1].
  - **Verification:** Confirm the structure using X-ray diffraction analysis, which should show the Fe(III) center penta-coordinated by the four porphyrin N-atoms and one O-atom from the carboxylate, with a trapped water molecule within the distal pocket [1].
- **Electrochemical Characterization & Catalysis**

- **Setup:** Perform Cyclic Voltammetry (CV) in an argon-degassed dry dimethylformamide (DMF) solution with 0.1 M [Bu<sub>4</sub>N]PF<sub>6</sub> as the supporting electrolyte [1].
- **Procedure:**
  - Record a baseline CV of the catalyst (1 mM) under an argon atmosphere.
  - Saturate the solution with CO<sub>2</sub> and record subsequent CVs.
  - Add a proton source (e.g., 5 M water or trifluoroethanol) and repeat the measurements under CO<sub>2</sub> [1].
- **Data Analysis:**
  - Compare the redox potentials (Fe(III/II), Fe(II/I), Fe(I/0)) and current enhancement under CO<sub>2</sub> vs. argon.
  - Calculate the catalytic turnover frequency (TOF) and compare it to a reference catalyst like perfluorinated iron-tetraphenylporphyrin (F<sub>20</sub>Fe) to quantify the rate enhancement [1].

The diagram below illustrates the proposed biomimetic mechanism where the carboxylate group and trapped water molecule in the distal pocket work in synergy.



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## Application Note 2: Selective Oxidation in Covalent Organic Frameworks

This protocol describes the creation of a biomimetic covalent organic framework (COF) nanozyme, **Fe-TAPP-TT**, where a vinyl-functionalized porphyrin serves as the building block to create a dual-coordination-sphere catalyst [2].

### Detailed Experimental Protocol

- **Synthesis of Fe-TAPP-TT COF**

- **Ligand Preparation:** Use 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), which contains vinyl groups integral to the extended  $\pi$ -conjugation, and thieno[3,2-b]thiophene-2,5-dicarboxaldehyde (TT) as linkers [2].
- **COF Formation:** Conduct solvothermal condensation of TAPP and TT to form the organic framework [2].
- **Metallation:** Post-synthetically metallate the framework with iron to create the active Fe-porphyrin centers (first coordination sphere). The sulfur-rich TT linkers naturally form the second coordination sphere [2].
- **Characterization:** Confirm the structure and porosity using techniques like PXRD and nitrogen adsorption-desorption isotherms. Verify the presence of porphyrinic moieties and successful metallation using FTIR and XPS [3] [2].

- **Peroxidase-like Activity Assay**

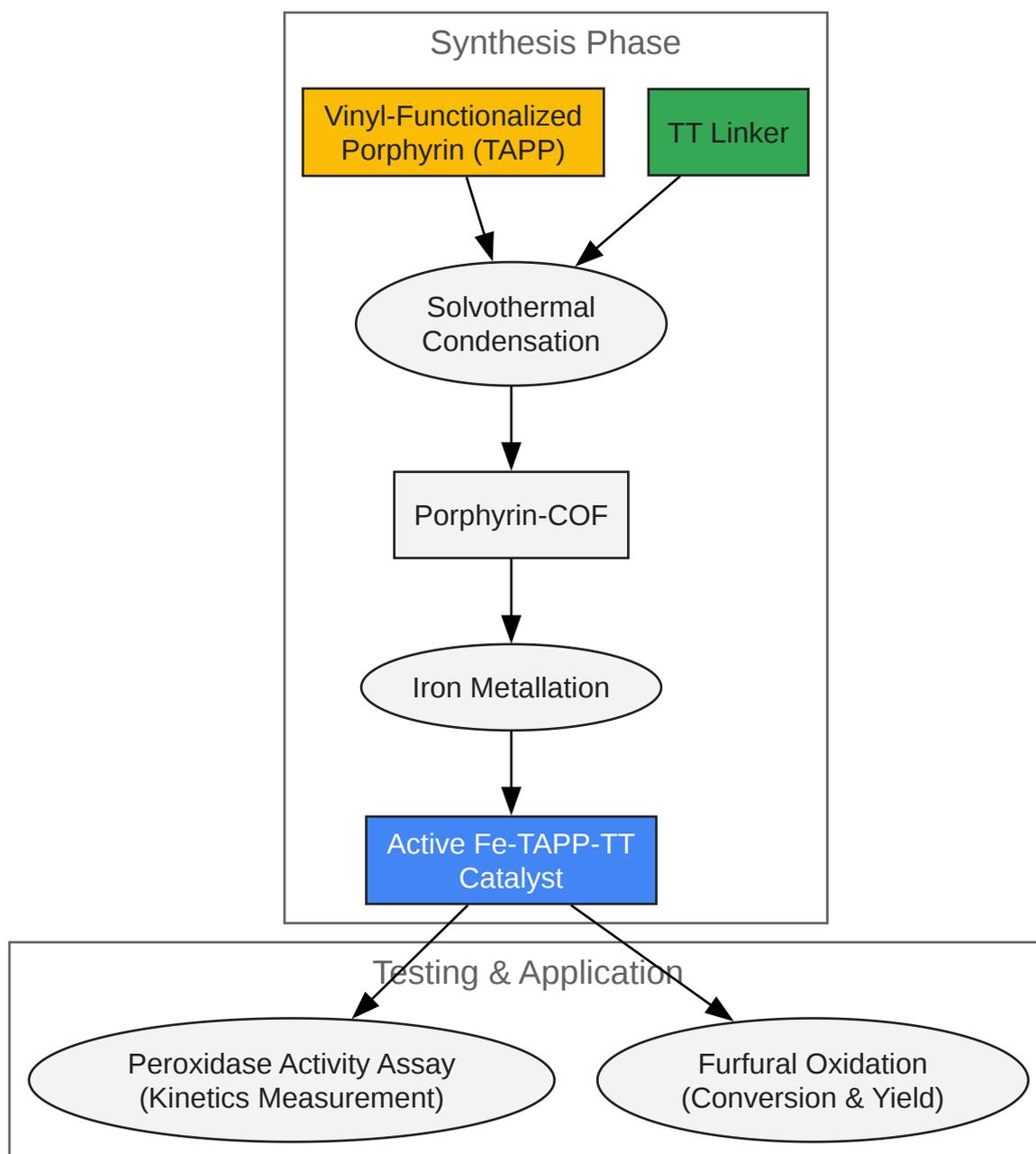
- **Principle:** Assess the catalyst's ability to mimic horseradish peroxidase by catalyzing the oxidation of a substrate (e.g., TMB) in the presence of  $H_2O_2$ .
- **Procedure:** In a standard assay, combine the catalyst,  $H_2O_2$ , and the substrate in a suitable buffer (e.g., acetate buffer, pH 4.0).
- **Kinetics:** Monitor the increase in absorbance of the oxidized substrate product over time. Calculate the catalytic efficiency ( $(K_{cat}/K_M)$ ) and compare it to natural enzymes and other nanozymes [2].

- **Application: Furfural Oxidation**

- **Reaction Setup:** Suspend the **Fe-TAPP-TT** catalyst in a solution containing furfural and  $H_2O_2$  as the oxidant.

- **Conditions:** Conduct the reaction under mild conditions (e.g., ambient pressure and moderate temperature around 60°C).
- **Analysis:** Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor furfural conversion and quantify the yield of the value-added product, 5-hydroxy-2(5H)-furanone (HFO) [2].

The workflow for creating and testing the biomimetic COF is summarized below.



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## Quantitative Performance Data

The performance of these biomimetic catalysts is quantified against common benchmarks in the table below.

Catalyst	Application	Key Metric	Reported Value	Benchmark Comparison
<b>sc-Fe</b> (Carboxylate) [1]	CO <sub>2</sub> to CO Electrocatalysis	Turnover Frequency (TOF) Enhancement	Increase of 10,000x	vs. perfluorinated iron- tetraphenylporphyrin (F20Fe) at similar low overpotential
<b>Fe-TAPP-TT</b> (Vinyl in COF) [2]	Peroxidase-like Activity	Catalytic Efficiency ((K <sub>cat</sub> /K <sub>M</sub> ))	19.3 M <sup>-1</sup> s <sup>-1</sup>	264x higher than conventional Fe <sub>3</sub> O <sub>4</sub> nanozymes; comparable to natural Cytochrome c
<b>Fe-TAPP-TT</b> (Vinyl in COF) [2]	Furfural Oxidation	Conversion / Yield	99.1% / 53.4%	Under mild conditions

## Key Takeaways for Researchers

- **Beyond the First Sphere:** The primary coordination of the metal center is crucial, but engineering the **second coordination sphere** with functional groups like carboxylates or by constructing specific microenvironments (as in COFs) is a powerful strategy to dramatically boost performance [1] [2].
- **Synergistic Effects:** The highest efficiencies are achieved when multiple elements work together. In the **sc-Fe** catalyst, the carboxylate's role is enabled by its precise positioning and synergy with a trapped water molecule [1].
- **Versatility of Platforms:** Porphyrins are highly versatile scaffolds. They can be functionalized for molecular catalysis or polymerized into robust porous materials like COFs, making them applicable across homogeneous and heterogeneous catalysis [4] [2].

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